molecular formula C5H6N2O2 B131476 Thymine CAS No. 65-71-4

Thymine

Cat. No. B131476
CAS RN: 65-71-4
M. Wt: 126.11 g/mol
InChI Key: RWQNBRDOKXIBIV-UHFFFAOYSA-N
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Description

Thymine is one of the four nucleobases in the nucleic acid of DNA that are represented by the letters G–C–A–T. It is a pyrimidine derivative with a single ring structure, which pairs with adenine (A) in DNA through two hydrogen bonds to assist in stabilizing the nucleic acid structures .

Synthesis Analysis

Thymine and its derivatives can be synthesized through various chemical reactions. For instance, 3-(2-Carboxyethyl)thymine (3-CET) was synthesized from β-propiolactone and dThd5′P, which involved the intermediate 3-(2-carboxyethyl)thymidine-5′-monophosphoric acid (3-CEdThd5′P) and subsequent hydrolysis . Another synthesis method reported the creation of 1-(2-deoxy-3-methyl-beta-D-xylosyl)thymine from 5′-O-trityl-3′-keto-2′-deoxythymidine using a novel organometallic reagent . Additionally, thymine-functionalized materials, such as MIL-101-Thymine, have been synthesized for applications like mercury removal from water .

Molecular Structure Analysis

The molecular structure of thymine has been extensively studied. For example, the crystal and molecular structure of a thymine-thymine adduct, a product of UV-irradiated thymine, was confirmed using single-crystal x-ray diffraction analysis . Computational and experimental characterization of five crystal forms of thymine revealed polymorphism and polytypism/disorder in its structure, with variations in the location of oxygen and hydrogen atoms .

Chemical Reactions Analysis

Thymine undergoes various chemical reactions, including the formation of thymine glycol in DNA by chemical oxidants and ionizing radiation . The unconventional model of polynucleotides showed that cyclic tetramers derived from 1.3-trimethylene thymine could form intermolecular "photodimers" upon irradiation . Furthermore, thymine derivatives have been labeled with tritium at different positions for research purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thymine derivatives have been explored in several studies. Thyminyl dipeptides, for example, demonstrated self-assembly behavior and biomolecular recognition properties, forming extensive molecular architectures and interacting with nucleic acids and serum proteins . The photochemical properties of thymine derivatives, such as the cyclic tetramer derived from 1.3-trimethylene thymine, have also been investigated, revealing the formation of photodimers . The adsorption properties of thymine-functionalized materials, like MIL-101-Thymine, have been studied for environmental applications, showing high efficiency and selectivity in removing mercury from water .

Scientific Research Applications

1. Oncology and Imaging

Thymine derivatives, such as 18F-3′-deoxy-3′-fluorothymidine (FLT) and 18F-1-(2′-deoxy-2′-fluoro-beta-d-arabinofuranosyl)-thymine (FMAU), are important in oncology for imaging and assessing tumor metabolism and growth. These derivatives are used in positron emission tomography (PET) imaging, providing crucial insights into cancer staging, prognosis estimation, and predicting therapeutic outcomes (Shields, 2006).

2. DNA Synthesis and Vitamin Deficiencies

Thymine's role in DNA synthesis is significant. Studies have shown that in the context of vitamin B12 deficiency, the synthesis of thymine DNA from nucleosides is impacted, which is particularly relevant in the understanding of megaloblastic anaemia (Metz et al., 1968).

3. Photodimerization and DNA Stability

Thymine is crucial in DNA stability, especially concerning its photodimerization properties. This process, which involves the bonding of two thymine molecules upon exposure to UV light, is significant for understanding the effects of UV radiation on DNA and cellular health (Sayre et al., 1970).

4. Piezoelectricity and Ferroelectricity

Remarkably, thymine microcrystals exhibit piezoelectricity and apparent ferroelectricity. These properties open up pathways for novel applications in electronics and materials science, leveraging the electromechanical activity of thymine and other DNA nucleobases (Bdikin et al., 2015).

5. Assessment of Oxidative DNA Damage

Thymine glycol, a product of DNA damage by ionizing radiation or oxidative stress, has been studied extensively. Its presence in urine has been proposed as a non-invasive assay for assessing oxidative DNA damage, offering insights into aging and cancer research (Cathcart et al., 1984).

6. Structural Insights

Understanding thymine's structure and its interactions in DNA, such as in thymine-thymine adducts, is fundamental to comprehending DNA repair mechanisms and the effects of UV radiation on genetic material (Karle et al., 1969).

Safety And Hazards

Thymine is generally safe to handle, but it’s recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest .

Future Directions

Thymine could also be a target for actions of 5-fluorouracil (5-FU) in cancer treatment. 5-FU can be a metabolic analog of thymine (in DNA synthesis) or uracil (in RNA synthesis). Substitution of this analog inhibits DNA synthesis in actively dividing cells . Future research directions include understanding the interplay of supercoiling and local defects in DNA damage repair systems .

Relevant Papers Several papers have been published on Thymine. For instance, a paper discusses the selective detection of thymine in real samples using gold nanoparticles as a biochemical sensor . Another paper discusses the interplay of supercoiling and thymine dimers in DNA . A third paper discusses the role of Thymine DNA Glycosylase in transcription and active DNA demethylation .

properties

IUPAC Name

5-methyl-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)
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InChI Key

RWQNBRDOKXIBIV-UHFFFAOYSA-N
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Canonical SMILES

CC1=CNC(=O)NC1=O
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Molecular Formula

C5H6N2O2
Record name thymine
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Related CAS

28806-14-6
Record name 2,4(1H,3H)-Pyrimidinedione, 5-methyl-, dimer
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DSSTOX Substance ID

DTXSID4052342
Record name Thymine
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Molecular Weight

126.11 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid
Record name Thymine
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Solubility

3.82 mg/mL
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Vapor Pressure

0.00000133 [mmHg]
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Product Name

Thymine

CAS RN

65-71-4, 2792-47-4
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Record name Thymine
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Melting Point

320 °C
Record name Thymine
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Record name Thymine
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Synthesis routes and methods I

Procedure details

1.5M Tetra(n-butyl)ammonium hydroxide (4.22 ml., 6.335 mole) was added to a suspension of thymine (0.913 g., 7.24 mole) in dimethylformamide (15 ml. ). The mixture was stirred for 10 minutes, and the dimethylformamide was removed in vacuo. Additional dimethylformamide (20 ml. ) was added to the white residue, and removed in vacuo. This process was repeated four times and the residue was dried under a vacuum (0.1 mm) at 50° C. overnight affording the tetra(n-butyl)ammonium salt of thymine.
Quantity
4.22 mL
Type
reactant
Reaction Step One
Quantity
0.913 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
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Cc1cn(C2CCC(CO)(CO)O2)c(=O)[nH]c1=O
Quantity
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Synthesis routes and methods III

Procedure details

A solution of the 4'-α and 4'-β isomers of 3'-O-t-butyldimethylsilyl-4'-iodomethylthymidine (26 mg, 0.05 mM), prepared, e.g., as described in Preparation 6, 10% Pd-C (palladium on carbon) (15 mg), 1 N NaOH (2 drops) in CH3OH was stirred under hydrogen atmosphere at 25° C. for 66 hours. The solvent was removed by evaporation under vacuum pressure. The residue was purified by flash silica gel chromatography. The column was eluted with CH2Cl2 +5% CH3OH, yielding a mixture of the 4'-α and 4'-β isomers of 3'-O-t-butyldimethylsilyl-4'-methylthymidine (13 mg, 0.035 mM) as a colorless oil. MS 371 (MH)+.
Name
3'-O-t-butyldimethylsilyl-4'-iodomethylthymidine
Quantity
26 mg
Type
reactant
Reaction Step One
Name
3'-O-t-butyldimethylsilyl-4'-methylthymidine
Quantity
13 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
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Name
Quantity
0 (± 1) mol
Type
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Name
Quantity
15 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thymine
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Thymine
Reactant of Route 3
Thymine
Reactant of Route 4
Thymine
Reactant of Route 5
Thymine
Reactant of Route 6
Thymine

Citations

For This Compound
295,000
Citations
U Hardeland, M Bentele, T Lettieri, R Steinacher… - Progress in nucleic acid …, 2001 - Elsevier
More than 50% of colon cancer-associated mutations in the p53 tumor suppressor gene are C→T transitions. The majority of them locate in CpG dinucleotides and are thought to have …
Number of citations: 115 www.sciencedirect.com
K Ozeki, N Sakabe, J Tanaka - Acta Crystallographica Section B …, 1969 - scripts.iucr.org
The crystals of thymine anhydrate are monoclinic with the space group P21/c. The unit-cell dimensions have been reported as follows: a= 12.87, b= 6.83, c= 6.70 A, p= 105 and Z= 4. …
Number of citations: 186 scripts.iucr.org
D Cortázar, C Kunz, Y Saito, R Steinacher, P Schär - DNA repair, 2007 - Elsevier
When it was first isolated from extracts of HeLa cells in Josef Jiricny's laboratory, the thymine DNA glycosylase (TDG) attracted attention because of its ability to remove thymine, ie a …
Number of citations: 231 www.sciencedirect.com
TR Waters, PF Swann - Journal of Biological Chemistry, 1998 - ASBMB
… thymine DNA glycosylase can remove the thymine from SMe G·T mispairs. We now report that thymine DNA glycosylase can remove thymine … the rate of removal of thymine from both G·…
Number of citations: 187 www.jbc.org
R Gerdil - Acta Crystallographica, 1961 - scripts.iucr.org
… In our experience most of the crystals of thymine grown from alcohol or concentrated … The new crystals were further examined and identified as an hydrated compound of thymine…
Number of citations: 232 scripts.iucr.org
W Bergmann, RJ Feeney - Journal of the American Chemical …, 1950 - ACS Publications
… thymine desoxyriboside.2 Vigorous hydrolysis of the nucleoside with boiling 10% sulfuric acid afforded thymine, … Thefollowing evidence, however, proves the compound to by a thymine …
Number of citations: 405 pubs.acs.org
AJ Varghese, SY Wang - Science, 1968 - science.org
… We have isolated a closely related product from thymine irradiated, … of thymine and thymine which is unstable and undergoes dehydration on heating with acids. This thymine-thymine …
Number of citations: 164 www.science.org
SI Ahmad, SH Kirk, A Eisenstark - Annual review of microbiology, 1998 - annualreviews.org
… thymine per ml in the medium to grow. The next group of thymine auxotrophs are super low thymine … and can trap very low levels of thymine present in the medium (6). The final class of …
Number of citations: 297 www.annualreviews.org
RB Setlow, WL Carrier - Proceedings of the National …, 1964 - National Acad Sciences
Results.-The radiation dose used in most of this work, 200 ergs/mM2 at 265 mu, stops DNA synthesis in strains B.-, and B,,,, 15'19 and inactivates colony-forming ability almost …
Number of citations: 435 www.pnas.org
JR Nelson, CW Lawrence, DC Hinkle - Science, 1996 - science.org
Thymine-Thymine Dimer Bypass Page 1 complex interactions between Xenopus proteins and the bacterial mutagenesis proteins to abrogate replication arrest. Although entering …
Number of citations: 828 www.science.org

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